molecular formula C6H2Cl2N2S B033283 2,4-Dichlorothieno[3,2-d]pyrimidine CAS No. 16234-14-3

2,4-Dichlorothieno[3,2-d]pyrimidine

Cat. No. B033283
CAS RN: 16234-14-3
M. Wt: 205.06 g/mol
InChI Key: AQECFYPZMBRCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09150586B2

Procedure details

800 g of solid Compound VI (4.66 mol) was charged into to an inert and dry jacketed reactor (reactor 1) equipped with a temperature probe, mechanical stirrer and a dropping funnel. 1.5 liter (9.31 mol) Diethylaniline was charged over 30 min to 1 h keeping the temperature at or below 25° C. The internal temperature was brought up to 105-110° C. and 0.68 equiv. (868 ml, 34% of the total) of phosphorus oxychloride was added into the reactor (reactor 1) over 5-10 min. When the inside temperature began to decrease, the internal temperature was maintained at 110° C. and addition of the remaining POCl3 (1.32 equiv. or 66% of the total) resumed over a period of 30-40 min. The internal temperature was adjusted to 105-110° C. and the mixture was stirred for 18-24 h or until complete (HPLC analysis). The mixture was cooled to 45° C. and THF (400 mL) was charged at 45° C. The above crude mixture was placed into a secondary dry vessel or reactor (vessel or reactor 2). 4.8 l of water was charged into the reactor 1 and cooled to 5° C. The crude reaction mixture (in reactor or vessel 2) is then slowly charged into reactor 1 containing water keeping the temperature at 5-10° C. The mixture was stirred at 5° C. for 30 min to 1 h and the resulting solid was collected by filtration. The cake was rinsed with water twice (1.6 l per rinse) and the cake was air dried in the funnel for 6-8 h to afford 964 g (92% w/w; 88% yield) of crude Compound VII. Dichloromethane (4.6 L) is charged into a 10 L reactor. Crude Compound VII and activated carbon (46.2 g) were charged into the reactor, the mixture is heated to 40° C. and stirred for 20 min. The resulting solution was collected by filtration through a filter media to remove charcoal. The cake was rinsed with dichloromethane twice (175 ml per rinse). The solution was concentrated under reduced pressure to a minimum stirrable volume and the remaining dichloromethane was chased away by distillation with a minimum amount of petroleum ether. Additional petroleum ether (1.3 l) was charged into the reactor, the mixture was cooled to 10° C. and stirred for 1 hr. The resulting solid was collected by filtration and the cake was rinsed with petroleum ether twice (150 ml per rinse). The cake was air dried in the funnel (suction) until it appeared dry. The resulting solid Compound VII was transferred to a suitable tared container and dried in an oven at 50° C. for 6 hr to get final product: 1H NMR (400 MHz, DMSO-d6) • 3.45-3.56 (m, 4H); 13C NMR (400 MHz, DMSO-d6) • 29.3, 36.5, 134.8, 151.0, 154.1, 175.9.
Name
Quantity
4.8 L
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
800 g
Type
reactant
Reaction Step Two
Quantity
4.66 mol
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
400 mL
Type
reactant
Reaction Step Six
[Compound]
Name
Crude Compound VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
4.6 L
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Yield
88%

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[CH2:7][CH2:8][S:9][C:5]=2C(O)=[N:3][C:2]=1O.CCN(C1C=CC=CC=1)CC.P(Cl)(Cl)([Cl:25])=O.C1COCC1.Cl[CH2:34][Cl:35]>O>[Cl:25][C:2]1[N:3]=[C:34]([Cl:35])[C:5]2[S:9][CH:8]=[CH:7][C:6]=2[N:1]=1

Inputs

Step One
Name
Quantity
4.8 L
Type
solvent
Smiles
O
Step Two
Name
solid
Quantity
800 g
Type
reactant
Smiles
Name
Quantity
4.66 mol
Type
reactant
Smiles
N1=C(N=C(C2=C1CCS2)O)O
Step Three
Name
Quantity
1.5 L
Type
reactant
Smiles
CCN(CC)C=1C=CC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Six
Name
Quantity
400 mL
Type
reactant
Smiles
C1CCOC1
Step Seven
Name
Crude Compound VII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
4.6 L
Type
reactant
Smiles
ClCCl
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 18-24 h or until complete (HPLC analysis)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dry jacketed reactor (reactor 1)
CUSTOM
Type
CUSTOM
Details
equipped with a temperature probe, mechanical stirrer and a dropping funnel
CUSTOM
Type
CUSTOM
Details
below 25° C
CUSTOM
Type
CUSTOM
Details
was brought up to 105-110° C.
CUSTOM
Type
CUSTOM
Details
was adjusted to 105-110° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 45° C.
CUSTOM
Type
CUSTOM
Details
The above crude mixture was placed into a secondary dry vessel or reactor
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture (in reactor or vessel 2)
STIRRING
Type
STIRRING
Details
The mixture was stirred at 5° C. for 30 min to 1 h
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
WASH
Type
WASH
Details
The cake was rinsed with water twice (1.6 l per rinse)
CUSTOM
Type
CUSTOM
Details
dried in the funnel for 6-8 h
Duration
7 (± 1) h
CUSTOM
Type
CUSTOM
Details
to afford 964 g (92% w/w; 88% yield) of crude Compound VII
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to 40° C.
STIRRING
Type
STIRRING
Details
stirred for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The resulting solution was collected by filtration through a filter media
CUSTOM
Type
CUSTOM
Details
to remove charcoal
WASH
Type
WASH
Details
The cake was rinsed with dichloromethane twice (175 ml per rinse)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure to a minimum stirrable volume
DISTILLATION
Type
DISTILLATION
Details
the remaining dichloromethane was chased away by distillation with a minimum amount of petroleum ether
ADDITION
Type
ADDITION
Details
Additional petroleum ether (1.3 l) was charged into the reactor
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 10° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
the cake was rinsed with petroleum ether twice (150 ml per rinse)
CUSTOM
Type
CUSTOM
Details
dried in the funnel (suction) until it
CUSTOM
Type
CUSTOM
Details
appeared dry
CUSTOM
Type
CUSTOM
Details
dried in an oven at 50° C. for 6 hr
Duration
6 h

Outcomes

Product
Details
Reaction Time
35 (± 5) min
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)C=CS2)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.